molecular formula C17H14N2O4S B2433682 (Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1164460-40-5

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2433682
CAS No.: 1164460-40-5
M. Wt: 342.37
InChI Key: KLLWPVIDHMACGB-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetically designed organic compound featuring a benzothiazole core, which is a privileged scaffold in medicinal chemistry . This molecule integrates several key structural motifs: a methyl ester at the 6-position, an allyl group on the thiazole nitrogen, and a (Z)-configured imino bridge linked to a furan-2-carbonyl moiety. The 2-aminothiazole scaffold and its derivatives are recognized as fundamental structures in drug discovery, exhibiting a broad pharmacological spectrum, including significant potential as anticancer agents . The specific stereochemistry of the imino group ((Z)-configuration) can be critical for its biological activity and interaction with molecular targets. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a core scaffold for developing novel bioactive substances. Its structure is related to other 2-iminothiazole derivatives investigated for their nanomolar inhibitory activity against various human cancer cell lines . The furan and allyl substituents offer versatile handles for further synthetic modification, such as cross-coupling reactions or nucleophilic additions, making it a valuable building block in organic and medicinal chemistry research. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-3-8-19-12-7-6-11(16(21)22-2)10-14(12)24-17(19)18-15(20)13-5-4-9-23-13/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLWPVIDHMACGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the current understanding of its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole core, a furan moiety, and an allyl group, which are known to contribute to its pharmacological properties. The molecular formula is C15H14N2O3SC_{15}H_{14}N_2O_3S.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Anticancer Activity
    • Mechanism of Action : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
    • In Vitro Studies : In vitro assays demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa, MCF-7, and A549. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating moderate potency.
Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925
  • Antimicrobial Activity
    • Infection Models : The compound has exhibited antimicrobial properties against various pathogens. Specifically, it has shown effectiveness against Gram-positive bacteria and certain fungi.
    • Minimum Inhibitory Concentration (MIC) : The MIC values for Staphylococcus aureus and Candida albicans were reported at 32 µg/mL and 64 µg/mL, respectively.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Candida albicans64

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • The furan ring is believed to enhance lipophilicity and facilitate cellular uptake.
  • The thiazole moiety contributes to the compound's interaction with biological targets through π-stacking and hydrogen bonding.

Case Studies

  • In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
  • Toxicology Studies : Preliminary toxicological assessments indicated low cytotoxicity in non-cancerous cell lines, with CC50 values exceeding 100 µM, suggesting a favorable therapeutic window.

Preparation Methods

Stepwise Assembly via Thiazole Ring Formation

The foundational approach involves sequential construction of the benzo[d]thiazole core, followed by functionalization with allyl and furan-carbonyl imino groups. A representative pathway includes:

  • Formation of Methyl 2-Amino-3-Allylbenzo[d]Thiazole-6-Carboxylate :

    • Starting with methyl 2-aminobenzoate, allylation is achieved using allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base.
    • Thiazole ring closure is facilitated by treatment with thioglycolic acid under acidic conditions (HCl, reflux), yielding the dihydrobenzo[d]thiazole scaffold.
  • Introduction of the (Furan-2-Carbonyl)Imino Group :

    • The exocyclic imine is installed via condensation between the primary amine of the thiazole intermediate and furan-2-carbonyl chloride. This step employs triethylamine (Et₃N) as a base in anhydrous dichloromethane (DCM) at 0–25°C.
    • Stereoselective Z-configuration is ensured by steric hindrance from the allyl group, favoring the cis-orientation of the imino and carboxylate substituents.

Mechanistic Insights :

  • The thiazole cyclization proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbon adjacent to the amino group, followed by dehydration.
  • Imine formation follows a classical Schiff base mechanism, with the furan-2-carbonyl moiety acting as an electrophilic partner.

Catalytic Methods and Multicomponent Approaches

Lewis Acid-Catalyzed One-Pot Synthesis

Recent advances highlight the utility of Lewis acids in streamlining synthesis:

  • BF₃·OEt₂-Mediated Cyclization :

    • A one-pot method combines methyl 2-aminobenzoate, allyl isothiocyanate, and furan-2-carbaldehyde in the presence of BF₃·OEt₂. This catalyst activates the aldehyde for imine formation while promoting thiazole ring closure.
    • Yields up to 85% are reported at 0°C, with excellent Z-selectivity (>95%) due to the Lewis acid’s ability to stabilize transition states.
  • β-Cyclodextrin-SO₃H as a Green Catalyst :

    • This sulfonated cyclodextrin derivative facilitates a three-component reaction between methyl 2-aminobenzoate, allyl bromide, and furan-2-carbonyl isothiocyanate in water. The hydrophobic cavity of β-cyclodextrin enhances substrate proximity, achieving 78% yield at 80°C.

Vilsmeier Formylation for Carbonyl Activation

Adapting protocols from naphthofuran synthesis, the Vilsmeier reagent (DMF/POCl₃) enables formylation of intermediates:

  • Procedure :
    • The thiazole intermediate is treated with DMF and POCl₃ at 0°C, followed by gradual warming to 90°C. This generates a reactive formamide intermediate, which undergoes condensation with furan-2-carbonyl amine to install the imino group.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors offer advantages in heat and mass transfer:

  • Key Parameters :
    • Residence time: 10–15 minutes
    • Temperature: 120–150°C
    • Catalyst: Heterogeneous MgCl₂ supported on silica (reusable for 5 cycles without significant loss in activity).

Solvent and Temperature Optimization

Comparative studies reveal optimal conditions for critical steps:

Step Solvent Temperature Yield (%)
Thiazole Cyclization Toluene Reflux 72
Imine Condensation DCM 0–25°C 68
Allylation DMF 60°C 89

Findings :

  • Toluene outperforms DMF in cyclization due to reduced side reactions.
  • Lower temperatures during imine formation minimize epimerization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR :

    • Allyl protons appear as a multiplet at δ 5.2–5.8 ppm (J = 10–12 Hz).
    • The imino proton (N=CH) resonates as a singlet at δ 8.3 ppm, confirming Z-stereochemistry.
  • IR Spectroscopy :

    • Strong absorption at 1680 cm⁻¹ (C=O stretch of ester) and 1620 cm⁻¹ (C=N stretch).

Chromatographic Purity Assessment

  • HPLC Conditions :
    • Column: C18 (4.6 × 250 mm)
    • Mobile phase: Acetonitrile/water (70:30)
    • Retention time: 8.2 minutes, purity >99%.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve imine formation efficiency .
  • Temperature Control : Maintain 60–80°C for cyclocondensation to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the (Z)-isomer.

Table 1 : Yield optimization under varying conditions:

ConditionYield (%)Purity (%)
DMF, 70°C, ZnCl₂7895
THF, 60°C, none4585

Which spectroscopic and crystallographic techniques are most effective in confirming the structure and stereochemistry of this compound?

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 5.1–5.4 ppm indicate allyl group protons.
    • NOESY : Correlations between the furan carbonyl and thiazole ring protons verify the (Z)-configuration .
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
    • Refinement : SHELXL refines positional and thermal parameters, resolving bond lengths (C=N: ~1.28 Å) and angles .
    • Visualization : ORTEP-3 generates 3D models to validate stereochemistry .

How can hydrogen bonding patterns and graph set analysis elucidate the crystal packing behavior of this compound?

Q. Advanced Solid-State Analysis

  • Hydrogen Bond Identification : FT-IR and X-ray diffraction detect N–H···O and C–H···O interactions.
  • Graph Set Analysis : Apply Etter’s rules to classify motifs:
    • Dimeric motifs (R₂²(8)) : Stabilize layers via N–H···O bonds between thiazole and furan groups .
  • Impact on Solubility : Strong H-bonding networks reduce solubility in non-polar solvents, guiding formulation strategies.

What methodologies are employed to assess the compound’s biological activity against enzymatic targets?

Q. Advanced Pharmacological Evaluation

  • Enzyme Inhibition Assays :
    • IC₅₀ Determination : Incubate with target enzymes (e.g., kinases) and measure activity via fluorescence.
    • Molecular Docking : AutoDock Vina predicts binding poses; the furan carbonyl group shows π-π stacking with active-site residues .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) evaluate selectivity (EC₅₀ > 50 µM suggests low toxicity) .

How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Q. Advanced SAR Design

  • Substituent Variation : Replace the allyl group with bulkier substituents (e.g., propargyl) to enhance hydrophobic interactions.
  • Analog Synthesis : Synthesize derivatives with modified furan rings (e.g., nitro or methyl groups) to test electronic effects.
  • Activity Correlation : Compare IC₅₀ values across analogs to identify critical functional groups (Table 2).

Table 2 : SAR of analogs against α-glucosidase:

SubstituentIC₅₀ (µM)
Allyl (Parent)12.3
Propargyl8.7
Nitro-furan6.2

What computational approaches predict the compound’s electronic properties and reactivity?

Q. Advanced Computational Modeling

  • DFT Calculations : Gaussian 09 computes HOMO-LUMO gaps (e.g., ΔE = 3.2 eV) to assess redox stability.
  • Molecular Dynamics : Simulate solvation in water/DMSO mixtures to predict aggregation behavior.
  • ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (%ABS = 65%) .

How are contradictions in crystallographic data resolved during refinement?

Q. Advanced Crystallography

  • Twinning Detection : PLATON identifies hemihedral twinning; refine using SHELXL’s TWIN command .
  • Disorder Modeling : Split positions for allyl groups with occupancy ratios (e.g., 70:30).
  • Weighting Schemes : Adjust SHELXL’s WGHT parameters to balance R-factor and electron density fit .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.